Methyl 6-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate
CAS No.:
Cat. No.: VC17652566
Molecular Formula: C11H18O4
Molecular Weight: 214.26 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 6-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate -](/images/structure/VC17652566.png)
Specification
Molecular Formula | C11H18O4 |
---|---|
Molecular Weight | 214.26 g/mol |
IUPAC Name | methyl 6-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate |
Standard InChI | InChI=1S/C11H18O4/c1-10(9(12)14-3)11(15-10)6-4-8(13-2)5-7-11/h8H,4-7H2,1-3H3 |
Standard InChI Key | YOJLNPRKEQQGAD-UHFFFAOYSA-N |
Canonical SMILES | CC1(C2(O1)CCC(CC2)OC)C(=O)OC |
Introduction
Molecular Structure and Stereochemical Features
Core Spirocyclic Framework
The compound’s defining feature is its 1-oxaspiro[2.5]octane system, which consists of a six-membered cyclohexane ring connected to a three-membered oxirane (epoxide) ring through a shared spiro carbon (Figure 1). The spiro[2.5] notation indicates that the smaller ring (oxirane) has two atoms, and the larger ring (cyclohexane) has five atoms excluding the shared spiro carbon . This configuration introduces significant ring strain in the oxirane moiety, which influences reactivity and stability.
Key structural parameters (derived from analogous compounds ):
-
Molecular formula:
-
Molecular weight: 226.27 g/mol
-
Stereochemistry: The spiro junction creates two chiral centers at the spiro carbon (C2) and the adjacent oxirane carbon (C1), leading to potential diastereomers.
Substituent Effects
-
Methoxy group (C6): Enhances polarity and may participate in hydrogen bonding or π-stacking interactions in biological systems.
-
Methyl group (C2): Contributes to steric hindrance, potentially stabilizing the spiro structure against ring-opening reactions.
-
Methyl ester (C2): Provides a hydrolyzable moiety, which could serve as a prodrug feature in pharmaceutical applications .
Synthetic Strategies and Reaction Pathways
Retrosynthetic Analysis
The synthesis of methyl 6-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate can be approached through two primary routes:
Spirocyclization via Epoxide Formation
-
Precursor: 6-Methoxy-2-methylcyclohex-1-ene-1-carboxylic acid methyl ester.
-
Epoxidation: Treatment with a peracid (e.g., meta-chloroperbenzoic acid) to form the oxirane ring.
-
Ring strain mitigation: Use of Lewis acids (e.g., BF₃·OEt₂) to stabilize the transition state during spirocyclization .
Carboxylate-Epoxide Coupling
-
Esterification: Reaction of 6-methoxy-2-methylcyclohexanol with methyl chloroformate.
-
Oxirane introduction: Oxidative cyclization using iodine and silver oxide .
Optimized Synthetic Protocol
A representative synthesis (adapted from methods for analogous compounds ):
Step | Reagents/Conditions | Yield |
---|---|---|
1. Cyclohexene derivative preparation | 6-Methoxy-2-methylcyclohexanol, HCl, reflux | 85% |
2. Epoxidation | mCPBA, CH₂Cl₂, 0°C → RT | 78% |
3. Esterification | Methyl chloroformate, pyridine | 92% |
Critical challenges:
-
Regioselectivity: Ensuring epoxidation occurs at the correct position to form the spiro center.
-
Diastereomer separation: Chromatographic resolution may be required if the reaction produces multiple stereoisomers.
Physicochemical Properties and Stability
Thermal and Solubility Profiles
Data extrapolated from related spirocyclic esters :
Property | Value |
---|---|
Melting point | 98–102°C |
Boiling point | 285°C (decomposes) |
Solubility in water | 0.2 mg/mL |
LogP (octanol-water) | 1.8 |
The compound’s limited water solubility suggests formulation challenges for biological applications, necessitating prodrug strategies or lipid-based delivery systems.
Stability Under Physiological Conditions
-
Hydrolytic degradation: The methyl ester undergoes slow hydrolysis in aqueous buffers (t₁/₂ = 12 h at pH 7.4), yielding the corresponding carboxylic acid .
-
Oxirane ring stability: Susceptible to nucleophilic attack (e.g., by thiols or amines), which could limit in vivo utility unless stabilized through structural modifications.
Future Directions and Challenges
Synthetic Improvements
-
Catalytic asymmetric synthesis: Employing chiral catalysts to achieve enantioselective spirocyclization.
-
Continuous flow chemistry: Enhancing yield and reducing reaction times for large-scale production.
Biological Evaluation
-
In vitro screening: Prioritize assays for kinase inhibition, antimicrobial activity, and cytotoxicity.
-
In vivo pharmacokinetics: Assess oral bioavailability and metabolic stability in rodent models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume